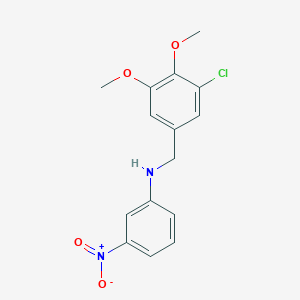
N-(2-isopropylphenyl)-4-(propionylamino)benzamide
説明
N-(2-isopropylphenyl)-4-(propionylamino)benzamide, also known as GW501516 or Endurobol, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it gained popularity among athletes and bodybuilders due to its alleged performance-enhancing effects.
作用機序
N-(2-isopropylphenyl)-4-(propionylamino)benzamide exerts its effects by activating PPARδ, a nuclear receptor that regulates lipid and glucose metabolism, mitochondrial biogenesis, and muscle fiber type switching. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial function, which results in improved insulin sensitivity, reduced plasma glucose and triglyceride levels, and increased high-density lipoprotein cholesterol levels. Moreover, PPARδ activation leads to the upregulation of genes involved in mitochondrial biogenesis and muscle fiber type switching, which results in increased endurance and reduced fatigue.
Biochemical and Physiological Effects
N-(2-isopropylphenyl)-4-(propionylamino)benzamide has been shown to have several biochemical and physiological effects. It improves insulin sensitivity by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. It reduces plasma glucose and triglyceride levels by increasing fatty acid oxidation and reducing hepatic glucose production. It increases high-density lipoprotein cholesterol levels by promoting reverse cholesterol transport from peripheral tissues to the liver. It increases endurance and reduces fatigue by enhancing mitochondrial biogenesis and muscle fiber type switching.
実験室実験の利点と制限
N-(2-isopropylphenyl)-4-(propionylamino)benzamide has several advantages for lab experiments. It is a potent and selective PPARδ agonist that can be easily synthesized and purified. It has been extensively studied in animal models and humans, which provides a wealth of data on its pharmacokinetics, pharmacodynamics, and safety profile. However, it also has several limitations for lab experiments. It has been shown to cause cancer in animal models, which raises concerns about its long-term safety in humans. It has also been shown to have off-target effects on other nuclear receptors, which may complicate the interpretation of its effects on PPARδ.
将来の方向性
N-(2-isopropylphenyl)-4-(propionylamino)benzamide has several potential future directions. It could be further studied as a potential therapeutic agent for metabolic disorders such as obesity, diabetes, and dyslipidemia. It could also be further studied as a potential performance-enhancing drug for athletes and bodybuilders. However, its long-term safety in humans needs to be carefully evaluated before its widespread use. Moreover, its off-target effects on other nuclear receptors need to be further characterized to fully understand its mechanism of action. Finally, novel PPARδ agonists with improved safety and efficacy profiles could be developed based on the structure-activity relationship of N-(2-isopropylphenyl)-4-(propionylamino)benzamide.
科学的研究の応用
N-(2-isopropylphenyl)-4-(propionylamino)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic effects on metabolic disorders such as obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, reduce plasma glucose and triglyceride levels, and increase high-density lipoprotein cholesterol levels in animal models and humans. Moreover, it has been shown to increase endurance and reduce fatigue in animal models, which led to its alleged use as a performance-enhancing drug.
特性
IUPAC Name |
4-(propanoylamino)-N-(2-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-18(22)20-15-11-9-14(10-12-15)19(23)21-17-8-6-5-7-16(17)13(2)3/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTZLLGYCLFDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



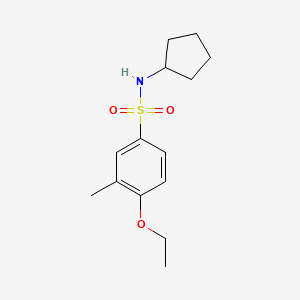
![N-[2-ethoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4396041.png)
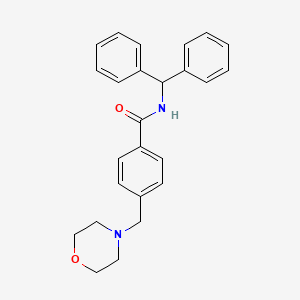
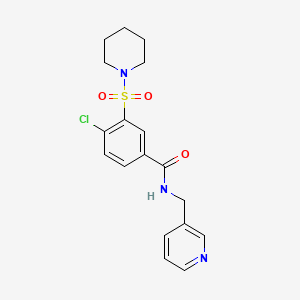
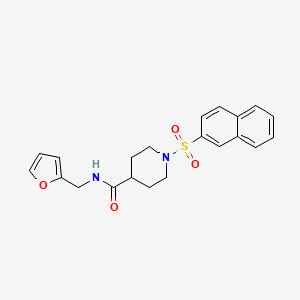
![N-(3-acetylphenyl)-4-{[(diethylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B4396060.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopentyl-4-piperidinecarboxamide](/img/structure/B4396077.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4396081.png)
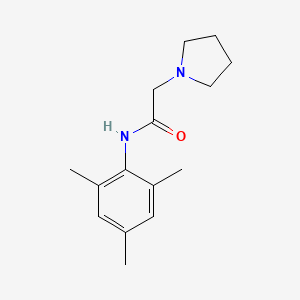
![N-(3,4-dichlorophenyl)-2-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4396084.png)
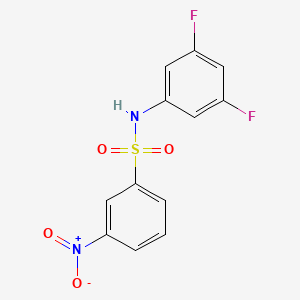
![(3,4-diethoxyphenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B4396096.png)
![1-[(2-chlorobenzyl)sulfonyl]indoline](/img/structure/B4396106.png)
